![molecular formula C36H60O8 B12467537 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12467537.png)

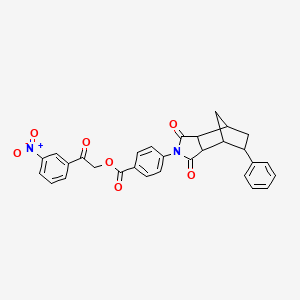

2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

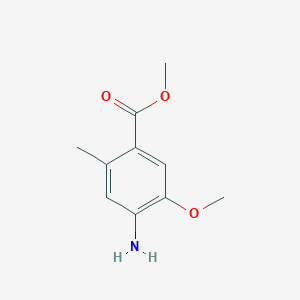

Ginsenoside Rk3 is a rare bioactive compound derived from ginseng and Panax notoginseng. It is a type of saponin, which are glycosides with a distinctive structure that includes a sugar moiety attached to a triterpene or steroid aglycone. Ginsenoside Rk3 has been studied for its various pharmacological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties .

準備方法

Synthetic Routes and Reaction Conditions

Ginsenoside Rk3 can be synthesized through the heat treatment of Gynostemma pentaphyllum. This process involves the cleavage of glycosidic bonds and the rearrangement of hydrogen bonds under weak acidic conditions provided by the plant itself . The glycosidic bond at the 20th position of ginsenoside Rb3 is cleaved to form ginsenoside Rd, which is then converted to ginsenoside Rg3 (S) and Rg3 ®. These compounds are further dehydrated to form ginsenoside Rk1 and Rg5 .

Industrial Production Methods

Industrial production of ginsenoside Rk3 involves the use of biotechnological methods, including the use of microbial chassis such as Saccharomyces cerevisiae. Advances in synthetic biology have enabled the large-scale production of rare ginsenosides by identifying key enzymes involved in their biosynthetic pathways .

化学反応の分析

Types of Reactions

Ginsenoside Rk3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving ginsenoside Rk3 include oxidizing agents, reducing agents, and catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions involving ginsenoside Rk3 include other rare ginsenosides such as ginsenoside Rg3, Rk1, and Rg5. These transformations are crucial for studying the structure-activity relationship of ginsenosides and their pharmacological effects .

科学的研究の応用

Ginsenoside Rk3 has a wide range of scientific research applications:

Chemistry: It is used to study the structure-activity relationship of saponins and their chemical transformations.

Biology: Ginsenoside Rk3 is studied for its effects on cellular processes such as apoptosis and autophagy.

Medicine: Ginsenoside Rk3 has demonstrated anti-cancer properties, particularly against esophageal and lung cancer It also shows potential in treating type 2 diabetes mellitus by ameliorating high-fat-diet/streptozocin-induced conditions.

Industry: The compound is used in the development of dietary supplements and functional foods due to its health benefits.

作用機序

Ginsenoside Rk3 exerts its effects through various molecular targets and pathways. It mediates apoptosis and autophagy by regulating the PI3K/Akt/mTOR pathway . Additionally, it influences the expression of proteins involved in apoptosis, such as caspase-8, -9, and -3, and the Bcl-2 family proteins . In neurogenesis, ginsenoside Rk3 promotes synaptogenesis and prevents injury through the CREB-BDNF pathway .

類似化合物との比較

Ginsenoside Rk3 is similar to other rare ginsenosides such as ginsenoside Rg3, Rk1, and Rg5. These compounds share structural similarities but differ in their pharmacological effects and potency. For instance:

Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory properties.

Ginsenoside Rk1: Exhibits anti-inflammatory and anti-cancer activities.

Ginsenoside Rg5: Demonstrates significant anti-cancer effects.

Ginsenoside Rk3 is unique due to its specific effects on the PI3K/Akt/mTOR pathway and its potential in treating esophageal cancer .

特性

分子式 |

C36H60O8 |

|---|---|

分子量 |

620.9 g/mol |

IUPAC名 |

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3 |

InChIキー |

AVXFIVJSCUOFNT-UHFFFAOYSA-N |

正規SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Bromo-4-nitrophenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B12467479.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B12467481.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B12467487.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12467497.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B12467498.png)

![2-(2,5-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12467512.png)

![6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12467521.png)

![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12467542.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12467549.png)